molecular formula C13H17BrO B8638980 4-Bromo-2-(1-methylcyclohexyl)phenol CAS No. 111008-55-0

4-Bromo-2-(1-methylcyclohexyl)phenol

Cat. No.: B8638980
CAS No.: 111008-55-0
M. Wt: 269.18 g/mol
InChI Key: SHFWVFVCTWVZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(1-methylcyclohexyl)phenol is a useful research compound. Its molecular formula is C13H17BrO and its molecular weight is 269.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

111008-55-0

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

4-bromo-2-(1-methylcyclohexyl)phenol

InChI

InChI=1S/C13H17BrO/c1-13(7-3-2-4-8-13)11-9-10(14)5-6-12(11)15/h5-6,9,15H,2-4,7-8H2,1H3

InChI Key

SHFWVFVCTWVZOL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methylene cyclohexane (0.96 g, 10 mmoles), p-bromophenol (1.73 g, 10 mmoles) and acid resin (Dowex 50×12--150 mg) is heated at 80° C. for 16 hours. The residue is purified by silica gel chromatography (eluant: 50/50 mixture of CH2Cl2 /hexane). On evaporation of the solvents 0.50 g (19% yield) of 4-bromo-2-(1-methylcyclohexyl) phenol in the form of a yellowish oil is obtained.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

There are then slowly added 10.8 ml (117 mmoles) of acetic anhydride and the reaction mixture is stirred at ambient temperature for 18 hours. 2.7 ml (50 mmoles) of concentrated sulfuric acid are then added and in small portions 17.3 g (100 mmoles) of 4-bromophenol. The reaction mixture is stirred at ambient temperature for 24 hours, evaporated to dryness and taken up in 200 ml of water. The pH is adjusted to 7 with sodium bicarbonate and extracted with ethylether. The organic phase is decanted, dried over magnesium sulfate and evaporated. The residue is purified by chromatography on a silica column by using as the eluant a 40/60 mixture of dichloromethane and hexane. The solvents are evaporated and 8.97 g (33% yield) of 4-bromo-2-(l-methylcyclohexyl) phenol in the form of a yellowish oil are obtained.
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Two

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